molecular formula C21H18N4O4S B2733132 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955699-95-3

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2733132
CAS No.: 955699-95-3
M. Wt: 422.46
InChI Key: XXGCOLQNTZKQOK-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 955699-95-3) is a synthetic organic compound with a molecular formula of C21H18N4O4S and a molecular weight of 422.5 g/mol . This molecule features a complex architecture containing a 5,6-dihydro-4H-cyclopenta[d]thiazole core, a pharmacophore notable in medicinal chemistry research. The structure is further elaborated with a benzo[d][1,3]dioxole (piperonyl) carboxamido group at the thiazole's 2-position and an N-(pyridin-2-ylmethyl)carboxamide moiety, creating a multi-functionalized scaffold . Compounds based on the thiazole and cyclopentane-fused thiazole cores are extensively investigated in scientific research for their diverse biological potential. The thiazole heterocycle is a privileged structure in drug discovery, known for its presence in molecules with a broad spectrum of pharmacological activities . Recent scientific reviews highlight that thiazolidinone-based derivatives, related to this compound's core structure, are studied for properties including antioxidant, anticancer, anti-inflammatory, and antimicrobial activities . The specific substitution pattern on this molecule, particularly the benzo[d][1,3]dioxole and pyridine methyl groups, is designed to explore structure-activity relationships in various biochemical assays. This product is provided for non-human research applications only. It is intended for use by qualified laboratory and research professionals in controlled settings. This chemical is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-19(12-4-6-15-16(9-12)29-11-28-15)25-21-24-18-14(5-7-17(18)30-21)20(27)23-10-13-3-1-2-8-22-13/h1-4,6,8-9,14H,5,7,10-11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGCOLQNTZKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS Number: 941926-10-9) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, focusing on anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, with a molecular weight of 436.5 g/mol. The structure features a unique combination of a benzo[d][1,3]dioxole moiety and a cyclopentathiazole core, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . The following sections summarize key findings regarding its biological activity against various cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested : The compound's cytotoxic effects were evaluated using several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : In related studies on benzodioxole derivatives:
    • Compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against different cell lines, indicating potent cytotoxicity compared to standard drugs like doxorubicin .
    • Specific IC50 values for the compound are yet to be established but are expected to be competitive based on structural analogs.

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation and survival .
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells via pathways involving proteins such as Bax and Bcl-2, which regulate mitochondrial apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that certain benzodioxole derivatives induce cell cycle arrest at the G2-M phase, suggesting their role as effective chemotherapeutic agents .

Case Studies

Several studies have investigated the biological activity of benzodioxole derivatives, providing insights into their potential applications:

StudyCompoundCell LineIC50 (µM)Mechanism
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38EGFR inhibition
Compound 2aHep3BNot specifiedG2-M phase arrest
Various derivativesMCF-74.52Apoptosis induction

Scientific Research Applications

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material sciences. This article explores its applications, supported by case studies and data tables.

Molecular Formula and Properties

  • Molecular Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: 382.43 g/mol

Antitumor Activity

Recent studies have highlighted the potential of compounds with similar structures as antitumor agents. For instance, derivatives of benzodioxole have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that specific benzodioxole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the compound could be explored for its anticancer properties .

Antidiabetic Properties

Research has indicated that benzodioxole derivatives possess antidiabetic potential. A study synthesized several carboxamide derivatives and tested their efficacy in lowering blood glucose levels in diabetic models. The findings suggest that modifications to the benzodioxole structure can enhance antidiabetic activity, which could be applicable to the compound .

Enzyme Inhibition

Compounds with similar functional groups have been investigated for their ability to inhibit specific enzymes related to metabolic disorders. The structural features of this compound may allow it to interact effectively with targets such as kinases or phosphatases, which are crucial in various signaling pathways .

Material Science Applications

The unique properties of this compound may also extend to material sciences, particularly in the development of organic semiconductors or photonic devices. The structural rigidity and planarity of the cyclopenta[d]thiazole system can contribute to enhanced electronic properties, making it suitable for applications in organic electronics .

Case Study 1: Antitumor Activity

A comparative study on benzodioxole derivatives demonstrated that modifications at the carboxamide position significantly influenced their cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values indicating that certain derivatives had enhanced potency compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

In another investigation, a series of thiazole-based compounds were tested for their inhibitory effects on protein kinases involved in cancer progression. The results showed that compounds with similar structural features to the target compound displayed significant inhibition, suggesting a pathway for further development .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BAntidiabetic20
Compound CEnzyme Inhibition10

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Carboxamide group variationIncreased cytotoxicity
Pyridine substitutionEnhanced enzyme inhibition
Thiazole ring modificationImproved electronic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopenta[d]thiazole core, which distinguishes it from simpler thiazole derivatives. Key comparisons include:

Compound Name / Class Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Cyclopenta[d]thiazole Benzo[d][1,3]dioxole, pyridin-2-ylmethyl Potential kinase inhibition
Compound 74 () Thiazole Benzo[d][1,3]dioxole, 4-methoxyphenyl Not specified; likely metabolic stability
Dasatinib () Thiazole Pyrimidine, piperazinyl BCR-ABL kinase inhibitor
Thiadiazine derivatives () Thiadiazine Chlorobenzylidene, phenyl Antimicrobial/antioxidant activity
  • Cyclopenta vs. Non-fused Thiazoles: The fused cyclopenta ring in the target compound likely enhances lipophilicity and conformational rigidity compared to non-fused thiazoles (e.g., compounds 74 and 75 in ). This could improve membrane permeability but reduce aqueous solubility .
  • Benzo[d][1,3]dioxole vs. Methoxy/Aryl Groups : The methylenedioxy group in the target compound may offer superior metabolic resistance compared to methoxy-substituted analogs (e.g., compound 75), as the methylenedioxy bridge is less prone to oxidative demethylation .

Physicochemical and Spectral Properties

While specific data for the target compound are unavailable, comparisons can be drawn from related structures:

  • Melting Points : Thiazole carboxamides typically exhibit high melting points (>200°C) due to hydrogen bonding and planar stacking (e.g., compound 1l in melts at 243–245°C) .
  • Spectroscopic Data :
    • 1H NMR : The pyridin-2-ylmethyl group in the target compound would show characteristic aromatic protons at δ 7.5–8.5 ppm, similar to pyridine-containing analogs in .
    • HRMS : Accurate mass data (e.g., compound 2d in : Δ < 3 ppm) confirm molecular integrity .

Q & A

What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Amide coupling : Activation of carboxylic acid groups (e.g., using HATU or EDC) and reaction with amines under inert conditions.
  • Heterocycle formation : Cyclization steps (e.g., for thiazole or cyclopenta rings) require controlled temperatures (0–60°C) and catalysts like Pd(PPh₃)₄ .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%). Challenges include minimizing side reactions (e.g., epimerization) and optimizing yields through iterative solvent selection (e.g., DMF for solubility) .

Which analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the benzo[d][1,3]dioxole and pyridine groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>98%) and detects trace byproducts.
  • X-ray crystallography : Resolves conformational details of the cyclopenta-thiazole core .

How can researchers optimize reaction yields during synthesis?

Answer:
Optimization strategies involve:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for cross-couplings or cyclizations.
  • Temperature gradients : Stepwise heating (e.g., 25°C → 80°C) to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates. Computational tools (e.g., DFT calculations) predict optimal transition states .

How should contradictory biological activity data be resolved?

Answer:
Contradictions often arise from:

  • Purity discrepancies : Re-test compounds after rigorous purification (e.g., prep-HPLC).
  • Assay variability : Standardize in vitro protocols (e.g., cell line viability assays with triplicate controls).
  • Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with kinases or GPCRs. Cross-validate with structural analogs to identify SAR trends .

What computational approaches elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking : Predict binding modes to targets like COX-2 or PI3K using AutoDock Vina.
  • MD simulations : Analyze stability of ligand-target complexes (e.g., 100-ns trajectories in GROMACS).
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) with activity data to design derivatives .

What strategies guide structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Modify the pyridin-2-ylmethyl group to assess steric/electronic effects on potency.
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to evaluate metabolic stability.
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., carboxamide oxygen) using MOE or Schrödinger .

How does the compound’s structural complexity influence its pharmacokinetics?

Answer:

  • LogP analysis : The benzo[d][1,3]dioxole group enhances lipophilicity, impacting membrane permeability (measured via PAMPA).
  • Metabolic hotspots : The cyclopenta-thiazole core may undergo CYP3A4-mediated oxidation; use liver microsomes to identify metabolites.
  • Plasma stability : Test degradation in human plasma (37°C, 24h) to guide prodrug design .

What are the best practices for scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Minimizes exothermic risks in cyclization steps.
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., pressure, stirring rate).
  • Crystallization control : Use anti-solvent addition (e.g., water in DMF) to ensure uniform particle size .

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